N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbothioyl)cyclopropanecarboxamide
N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbothioyl)cyclopropanecarboxamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1020163
InChI:
InChI=1S/C15H19N3O3S/c1-9-5-10(2)7-12(6-9)21-8-13(19)17-18-15(22)16-14(20)11-3-4-11/h5-7,11H,3-4,8H2,1-2H3,(H,17,19)(H2,16,18,20,22)
SMILES:
CC1=CC(=CC(=C1)OCC(=O)NNC(=S)NC(=O)C2CC2)C
Molecular Formula:
C15H19N3O3S
Molecular Weight:
321.4 g/mol
N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbothioyl)cyclopropanecarboxamide
CAS No.:
Cat. No.: VC1020163
Molecular Formula: C15H19N3O3S
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N3O3S |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | N-[[[2-(3,5-dimethylphenoxy)acetyl]amino]carbamothioyl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C15H19N3O3S/c1-9-5-10(2)7-12(6-9)21-8-13(19)17-18-15(22)16-14(20)11-3-4-11/h5-7,11H,3-4,8H2,1-2H3,(H,17,19)(H2,16,18,20,22) |
| Standard InChI Key | PBEBCFQXCNGADO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)OCC(=O)NNC(=S)NC(=O)C2CC2)C |
| Canonical SMILES | CC1=CC(=CC(=C1)OCC(=O)NNC(=S)NC(=O)C2CC2)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator